molecular formula C13H16N2O2 B6633668 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

Cat. No. B6633668
M. Wt: 232.28 g/mol
InChI Key: KYKCVSHCDMUYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one, also known as TMT or trimethylthiazoline, is a synthetic compound that has been widely used in scientific research. TMT is a volatile organic compound that is commonly found in the urine of predators, and it has been shown to induce fear and anxiety in rodents.

Scientific Research Applications

6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has been widely used in scientific research to study fear and anxiety in rodents. It has been shown to induce a variety of behavioral and physiological responses, including freezing, increased heart rate, and increased corticosterone levels. 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has also been used to study the neural mechanisms underlying fear and anxiety, and it has been shown to activate the amygdala and other brain regions involved in the stress response.

Mechanism of Action

The exact mechanism of action of 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one is not fully understood, but it is believed to act as a potent odorant that activates the olfactory system and triggers a fear response. 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one may also interact with other sensory systems, such as the trigeminal nerve, to induce physiological responses.
Biochemical and Physiological Effects:
6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has been shown to induce a variety of biochemical and physiological effects in rodents, including increased corticosterone levels, increased heart rate, and changes in neurotransmitter levels. 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has also been shown to activate the immune system and induce inflammation.

Advantages and Limitations for Lab Experiments

6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one is a useful tool for studying fear and anxiety in rodents, as it reliably induces a fear response and can be easily administered. However, 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has some limitations, including its volatility and potential to evaporate quickly, which can make it difficult to control the concentration and exposure time. Additionally, 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one may not be a suitable model for all types of anxiety disorders, as it primarily induces a fear response rather than generalized anxiety.

Future Directions

There are many potential future directions for 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one research. One area of interest is the neural mechanisms underlying the fear response to 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one, and how these mechanisms may differ from other fear-inducing stimuli. Another area of interest is the potential use of 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one as a therapeutic tool for anxiety disorders, either through direct administration or through the development of 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one-based drugs. Finally, there is a need for further research on the potential long-term effects of 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one exposure, particularly in terms of immune function and inflammation.

Synthesis Methods

6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2,4,6-trimethylphenol with thionyl chloride, followed by the addition of hydrazine hydrate and sulfuric acid. The resulting compound is then purified using chromatography techniques.

properties

IUPAC Name

6,9,10-trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-5-4-6-9-10-7-13(2,17-11(8)9)15(3)12(16)14-10/h4-6,10H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKCVSHCDMUYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3CC(O2)(N(C(=O)N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

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